molecular formula C19H21N3OS B2612617 4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide CAS No. 954023-14-4

4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide

Cat. No.: B2612617
CAS No.: 954023-14-4
M. Wt: 339.46
InChI Key: DYLINOWEUSMJMI-UHFFFAOYSA-N
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Description

4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 4-piperidone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Cyano Group Addition: The cyano group is often introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.

    Final Coupling: The final step involves coupling the thiophene-substituted piperidine with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiophene and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(piperidin-4-yl)benzamide: Lacks the thiophene ring, which may reduce its biological activity.

    N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide: Lacks the cyano group, which may affect its binding affinity to molecular targets.

Uniqueness

4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide is unique due to the presence of both the cyano group and the thiophene ring, which together enhance its potential for diverse biological activities and interactions with molecular targets.

Properties

IUPAC Name

4-cyano-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c20-12-15-3-5-17(6-4-15)19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLINOWEUSMJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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